

# N-Methyl-4-pyridone-3-carboxamide and its link to cardiovascular disease

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on **N-Methyl-4-pyridone-3-carboxamide** and its Link to Cardiovascular Disease

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Recent advancements in metabolomics have identified **N-Methyl-4-pyridone-3-carboxamide** (4PY), a terminal metabolite of excess niacin (Vitamin B3), as a novel and significant contributor to cardiovascular disease (CVD) risk.[1][2][3] This discovery has unveiled a previously unrecognized pathway linking niacin metabolism to vascular inflammation, a cornerstone in the pathogenesis of atherosclerosis and subsequent major adverse cardiovascular events (MACE).[2][4][5] This technical guide provides a comprehensive overview of the core science behind 4PY, including its biochemical origins, its mechanistic link to vascular inflammation, quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the involved signaling pathways and experimental workflows.

## Introduction: The Niacin Paradox and the Emergence of 4PY

Niacin has a paradoxical history in cardiovascular medicine. While high-dose niacin can lower LDL cholesterol, clinical trials have shown a disappointing lack of corresponding reduction in



cardiovascular events, and in some cases, increased overall mortality.[3][6] This has led to the hypothesis of unaccounted-for adverse effects. The identification of 4PY and its pro-inflammatory properties offers a compelling explanation for this paradox.[3]

Untargeted metabolomics analyses of large patient cohorts have consistently demonstrated a strong association between elevated plasma levels of 4PY and increased risk for MACE, independent of traditional risk factors.[1][3][7] These findings position 4PY as a potential new biomarker for residual cardiovascular risk and a therapeutic target for novel interventions.

### **Biochemical Pathway of 4PY Formation**

**N-Methyl-4-pyridone-3-carboxamide** is not a direct dietary component but rather a product of the body's metabolism of excess niacin.[8] When the body's requirement for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme for which niacin is a precursor, is saturated, the surplus niacin is catabolized.

The pathway proceeds as follows:

- Excess Niacin/NAD+: Dietary niacin and tryptophan contribute to the body's NAD+ pool.[1]
- Methylation: Excess nicotinamide is methylated by nicotinamide N-methyltransferase (NNMT) to form 1-methylnicotinamide (MNA).
- Oxidation: MNA is then oxidized by aldehyde oxidase 1 (AOX1) to produce two main terminal metabolites: N-Methyl-4-pyridone-3-carboxamide (4PY) and its structural isomer, N-Methyl-2-pyridone-5-carboxamide (2PY).[9]

Genetic factors also play a role. A genetic variant, rs10496731, in the gene encoding aminocarboxymuconate semialdehyde decarboxylase (ACMSD), an enzyme that regulates de novo NAD+ synthesis from tryptophan, has been significantly associated with circulating levels of both 2PY and 4PY.[1][10]





Click to download full resolution via product page

Figure 1: Simplified biochemical pathway of 4PY formation from excess niacin.

## The Mechanistic Link to Cardiovascular Disease: Vascular Inflammation

The primary mechanism by which 4PY contributes to cardiovascular disease is through the induction of vascular inflammation.[1][4] This process is initiated by the activation of endothelial cells, the thin layer of cells lining the blood vessels.

Key molecular events include:

- Upregulation of VCAM-1: In vitro and in vivo studies have demonstrated that physiological levels of 4PY, but not its isomer 2PY, directly induce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) on the surface of endothelial cells.[1][6]
- Leukocyte Adhesion: VCAM-1 is a critical adhesion molecule that facilitates the binding of leukocytes (white blood cells) to the endothelial surface.[9] Experiments using intravital microscopy in mouse models have confirmed that 4PY treatment enhances the adherence of leukocytes to the vessel wall.[1]
- Atherogenesis: The adhesion and subsequent transmigration of leukocytes into the subendothelial space is a foundational step in the development of atherosclerotic plaques.



Bioinformatic analyses of transcriptomic data from endothelial cells treated with 4PY also suggest the enrichment of pathways related to transcriptional regulation and WNT signaling, indicating a broader impact on endothelial cell function.[1]



Click to download full resolution via product page



Figure 2: Signaling pathway of 4PY-induced vascular inflammation.

## Quantitative Data from Clinical and Preclinical Studies

The association between 4PY and cardiovascular risk is supported by robust quantitative data from multiple large-scale studies.

Table 1: Association of 4PY Levels with Major Adverse Cardiovascular Events (MACE)

| Cohort                                                    | Number of<br>Participants<br>(n) | Follow-up<br>Period | Hazard Ratio (HR) for MACE (Highest vs. Lowest Quartile of 4PY) | 95%<br>Confidence<br>Interval (CI) |
|-----------------------------------------------------------|----------------------------------|---------------------|-----------------------------------------------------------------|------------------------------------|
| U.S. Validation<br>Cohort                                 | 2,331                            | 3 years             | 1.89                                                            | 1.26–2.84                          |
| European<br>Validation Cohort                             | 832                              | 3 years             | 1.99                                                            | 1.26–3.14                          |
| Data sourced from Ferrell et al., Nature Medicine (2024). |                                  |                     |                                                                 |                                    |

# Table 2: Correlation between 4PY and Soluble VCAM-1 (sVCAM-1)



| Cohort                                                          | Number of<br>Participants (n) | Correlation Coefficient (rho) | P-value                |
|-----------------------------------------------------------------|-------------------------------|-------------------------------|------------------------|
| U.S. Validation Cohort<br>Subset                                | 974                           | 0.18                          | 1.1 x 10 <sup>-8</sup> |
| Data sourced from Ferrell et al., Nature Medicine (2024).[1][7] |                               |                               |                        |

These data highlight a consistent and statistically significant association between higher circulating levels of 4PY and both an increased risk of future cardiovascular events and elevated levels of a key inflammatory marker.

## **Experimental Protocols**

The following sections outline the methodologies used in the key experiments that established the link between 4PY and vascular inflammation. These protocols are based on the descriptions provided in the primary literature.[1][11]

### In Vitro Endothelial Cell Activation Assay

- Objective: To determine the direct effect of 4PY on VCAM-1 expression in vascular endothelial cells.
- Cell Culture: Human aortic endothelial cells (HAECs) are cultured in standard endothelial growth medium supplemented with growth factors. Cells are maintained in a humidified incubator at 37°C and 5% CO<sub>2</sub>.
- Treatment: Confluent monolayers of HAECs are treated with physiological concentrations of 4PY, its isomer 2PY (as a negative control), or a vehicle control (e.g., sterile phosphatebuffered saline). Lipopolysaccharide (LPS) is often used as a positive control for inducing an inflammatory response. The typical treatment duration is 4-6 hours.
- Endpoint Analysis:
  - mRNA Expression: Total RNA is extracted from the cells. The expression level of VCAM1
     mRNA is quantified using real-time quantitative polymerase chain reaction (RT-qPCR).



- Protein Expression: Cell lysates are collected, and total protein is quantified. VCAM-1
  protein levels are determined by Western blotting using a specific anti-VCAM-1 antibody.
- Transcriptomics: For a global view of gene expression changes, RNA sequencing (RNA-seq) is performed on the extracted RNA.[2] Differential gene expression analysis is then conducted to identify genes and pathways affected by 4PY treatment.

#### In Vivo Mouse Model of Vascular Inflammation

- Objective: To investigate the effect of 4PY on VCAM-1 expression and leukocyte adhesion in a living organism.
- Animal Model: C57BL/6 mice are commonly used for these studies.
- Treatment: Mice are administered 4PY, 2PY, or a vehicle control via intraperitoneal (i.p.) injection. To maintain elevated circulating levels, injections may be repeated (e.g., at 0, 2, and 4 hours).
- Endpoint Analysis:
  - Aortic VCAM-1 Expression: After a set period (e.g., 6 hours after the first injection), mice are euthanized, and the aortas are harvested. The expression of VCAM-1 on the aortic endothelium is assessed using immunohistochemistry with an anti-VCAM-1 antibody.
  - Leukocyte Adhesion: Intravital microscopy is used to directly visualize and quantify the adhesion of leukocytes to the endothelium of small blood vessels (e.g., auricular venules) in real-time in anesthetized mice following treatment.





Click to download full resolution via product page

Figure 3: Overall experimental workflow for linking 4PY to CVD.



## Implications for Drug Development and Future Research

The identification of the 4PY-VCAM-1 axis as a driver of vascular inflammation opens new avenues for cardiovascular drug development.

- Therapeutic Targets: The enzymes involved in 4PY synthesis, such as NNMT and AOX1, could be potential targets for inhibition to reduce circulating 4PY levels.
- Diagnostic Biomarkers: Measuring plasma 4PY levels could help identify individuals with high residual cardiovascular risk who may not be captured by traditional risk assessment tools.[5] This would allow for earlier and more aggressive preventive strategies.
- Dietary Considerations: These findings raise questions about the widespread fortification of foods with niacin, especially in populations that are not deficient.[3][12] Further research is needed to establish safe upper limits of niacin intake that do not lead to pro-inflammatory levels of 4PY.

Long-term studies are required to fully understand the impact of chronic 4PY elevation on the progression of atherosclerosis and other cardiovascular phenotypes.[1][3]

#### Conclusion

N-Methyl-4-pyridone-3-carboxamide has emerged from a novel discovery to a clinically relevant molecule implicated in the pathogenesis of cardiovascular disease. Its role as a terminal metabolite of excess niacin that directly promotes vascular inflammation via the upregulation of VCAM-1 provides a mechanistic explanation for the "niacin paradox" and identifies a new pathway contributing to residual cardiovascular risk. The data presented in this guide underscore the importance of this pathway and highlight 4PY as a promising biomarker and therapeutic target for the next generation of cardiovascular disease interventions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression of VCAM-1 and E-selectin in an in vivo model of endothelial activation -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The pathway for the biosynthesis of N 1-methyl-4-pyridone-3-carboxamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental Approaches to Evaluate Leukocyte-Endothelial Cell Interactions in Sepsis and Inflammation: (From the Master Class Presentation on Leukocyte-Endothelial Cell Interactions in Inflammation, 41st Annual Conference on Shock 2018) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Cell RNA-Seq Data: Differential Expression and Functional Enrichment Analyses to Study Phenotypic Switching PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. iris.univpm.it [iris.univpm.it]
- 10. Improvement of endothelial cell viability at 4 degrees C by addition of lazaroid U74500A to preservation solutions PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. RNA-seq analysis of transcriptomes in thrombin-treated and control human pulmonary microvascular endothelial cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [N-Methyl-4-pyridone-3-carboxamide and its link to cardiovascular disease]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b125052#n-methyl-4-pyridone-3-carboxamide-and-its-link-to-cardiovascular-disease]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com